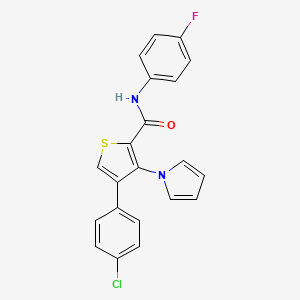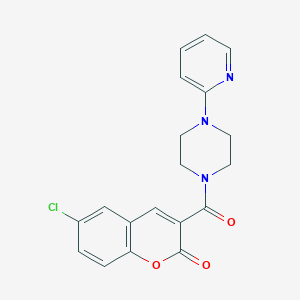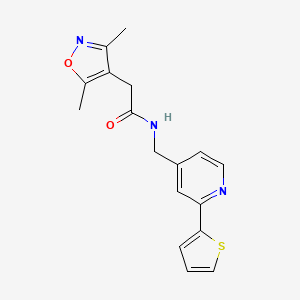
4-(4-chlorophenyl)-N-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as CPTC, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of thiophene-based compounds, which have been extensively studied for their biological activities. CPTC has been shown to exhibit promising properties in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into similar compounds has focused on the synthesis and characterization of various chemical structures, including thiophene derivatives and polyamides. For instance, studies have documented the synthesis of thiophene carboxamides and their rearrangements, demonstrating the interest in manipulating thiophene-based structures for different chemical properties and applications (Clayden et al., 2004). Additionally, the development of aromatic polyamides using related structural motifs underscores the material science applications of these compounds, focusing on their solubility, thermal stability, and mechanical properties (Hsiao et al., 1999).
Biological Activities
Several studies have explored the biological activities of thiophene and pyrrole derivatives, highlighting their potential as antimicrobial and antipathogenic agents. For example, thiourea derivatives have shown significant antibiofilm properties against various bacterial strains, suggesting the potential of these compounds in developing new antimicrobial agents (Limban et al., 2011). This interest extends to the investigation of thiophene-2-carboxamide derivatives for their anticancer activities, where certain structures exhibited inhibitory effects against various cancer cell lines (Atta et al., 2021).
Material Science Applications
The incorporation of thiophene and pyrrole units into polymeric materials has been explored for enhancing the properties of organic solar cells and electrochromic devices. A study on ternary polymer incorporating thiophene units demonstrated its potential in visible and near-infrared-absorbing organic solar cells, highlighting the importance of these structures in developing efficient energy materials (Tamilavan et al., 2019). Moreover, copolymerization strategies involving pyrrole and thiophene derivatives have been utilized to achieve desirable electrochromic properties, showcasing the application of these compounds in smart materials and devices (Türkarslan et al., 2007).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2OS/c22-15-5-3-14(4-6-15)18-13-27-20(19(18)25-11-1-2-12-25)21(26)24-17-9-7-16(23)8-10-17/h1-13H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRRQYDCEPYUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2686922.png)

![4-butyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2686926.png)
![N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2686927.png)
![5-(4-Fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2686929.png)


![[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride](/img/structure/B2686934.png)
![2-[[1-(1-Methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2686935.png)
![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2686937.png)
![N-[3-(3,4-Dichlorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2686938.png)

![Tert-butyl 1-[4-(prop-2-enoylamino)benzoyl]piperidine-3-carboxylate](/img/structure/B2686941.png)